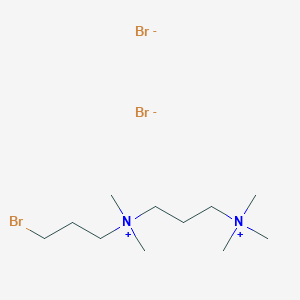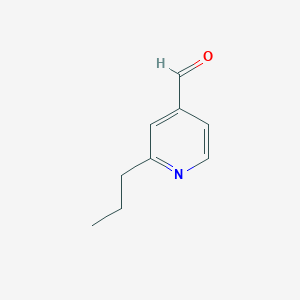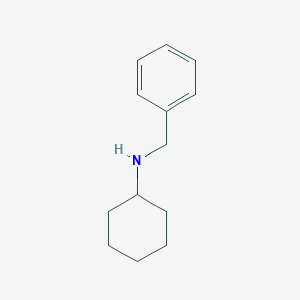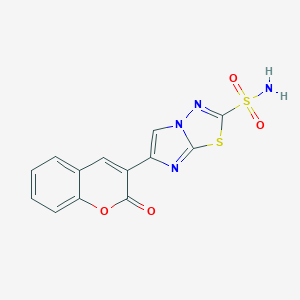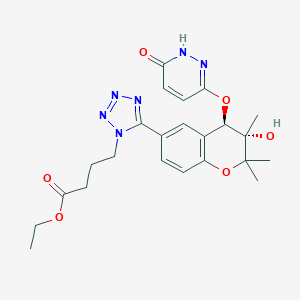![molecular formula C4H6BrN B061486 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane CAS No. 181872-99-1](/img/structure/B61486.png)
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane, also known as BAMBA, is a bicyclic aziridine compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been shown to disrupt the bacterial cell membrane, leading to bacterial death. However, the exact biochemical and physiological effects of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane are still under investigation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is its high potency against cancer cells and bacteria, which makes it a promising candidate for drug development. However, its low solubility in water and limited availability can pose challenges for lab experiments. Additionally, the toxicity of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane towards normal cells needs to be carefully evaluated before its clinical use.
Future Directions
There are several future directions for 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane research. One of the areas of interest is the development of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane-based drugs for the treatment of cancer and bacterial infections. Another area of research is the synthesis of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane needs to be further elucidated to understand its potential applications in other fields, such as material science and organic synthesis.
Conclusion:
In conclusion, 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its high potency against cancer cells and bacteria makes it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments.
Synthesis Methods
The synthesis of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane involves the reaction of 3-bromopropene with aziridine in the presence of a base catalyst. This method was first reported by C. R. Hauser and J. W. Daly in 1974. Since then, various modifications have been made to the synthesis method to improve the yield and purity of the product.
Scientific Research Applications
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane has also shown promising results in the treatment of bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
properties
CAS RN |
181872-99-1 |
|---|---|
Product Name |
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane |
Molecular Formula |
C4H6BrN |
Molecular Weight |
148 g/mol |
IUPAC Name |
3-(bromomethyl)-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C4H6BrN/c5-1-4-2-6(4)3-4/h1-3H2 |
InChI Key |
HRBMGGASPUQFCQ-UHFFFAOYSA-N |
SMILES |
C1C2(N1C2)CBr |
Canonical SMILES |
C1C2(N1C2)CBr |
synonyms |
1-Azabicyclo[1.1.0]butane,3-(bromomethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



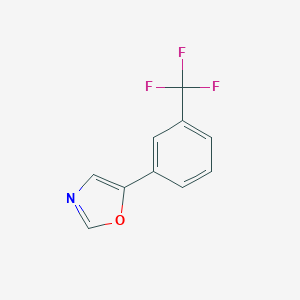
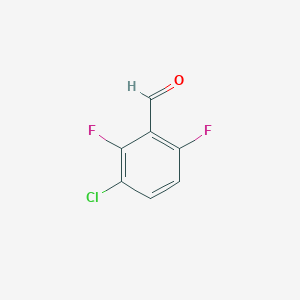

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
